![molecular formula C16H16F3N3O2S B2782404 2-Cyclopropyl-5-((3-(trifluoromethyl)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034294-38-5](/img/structure/B2782404.png)
2-Cyclopropyl-5-((3-(trifluoromethyl)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of PHTPP involves specific methods for introducing the trifluoromethyl group into the pyrazolo[1,5-a]pyrazine scaffold. These methods include exchange reactions between chlorine and fluorine atoms using trichloromethyl-pyridine or assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
PHTPP has the following IUPAC name: 1- [2-chloro-3- [ (3-cyclopropyl-5-hydroxy-1-methyl-1 H -pyrazol-4-yl)carbonyl]-6- (trifluoromethyl)phenyl]piperidin-2-one. It contains three fluorine atoms, a methyl group, and a pyridine ring. The presence of fluorine and pyridine imparts unique physical and chemical properties to this compound .
Chemical Reactions Analysis
PHTPP derivatives are used in the production of crop-protection products. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is in high demand. It can be obtained by direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .
Scientific Research Applications
Synthesis and Bioactivity
Antimicrobial and Anti-inflammatory Applications
- A series of 1H-pyrazole derivatives bearing an aryl sulfonate moiety have been synthesized, demonstrating potent anti-inflammatory and antimicrobial activities against a range of Gram-positive, Gram-negative bacteria, and fungal strains. This synthesis highlights the potential of sulfonate-containing pyrazole derivatives in developing new therapeutic agents (Kendre et al., 2013).
- Novel heterocyclic compounds incorporating a sulfonamido moiety have shown significant antibacterial activities, indicating the potential of these structures in antibacterial agent development (Azab et al., 2013).
- The creation of new heterocyclic compounds featuring a sulfamoyl moiety suitable for antimicrobial use via N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide showcases the versatility of sulfamoyl groups in synthesizing antimicrobial agents (Darwish et al., 2014).
Heterocyclic Sulfones as Antimicrobial Agents
- The synthesis of 4-phenyl- and 3-alkyl(aryl)-5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-1-tosylpyrazoles (pyrazolinyl p-tolyl sulfones) and their evaluation against various microbes indicates the antimicrobial promise of trifluoromethyl-containing heterocycles. These compounds, particularly those with a 4-fluorophenyl substituent, have shown promising antimicrobial activity (Bonacorso et al., 2006).
Chemical Synthesis and Structural Diversification
- Research into the synthesis of trifluoromethylated pyrazolidines, pyrazolines, and pyrazoles through the divergent reaction of β-CF3-1,3-enynes with hydrazines illustrates the chemical versatility and potential for creating structurally diverse compounds with possible bioactive properties (Wei et al., 2021).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-cyclopropyl-5-[3-(trifluoromethyl)phenyl]sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2S/c17-16(18,19)12-2-1-3-14(8-12)25(23,24)21-6-7-22-13(10-21)9-15(20-22)11-4-5-11/h1-3,8-9,11H,4-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LROOHPCQXRHENZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.